molecular formula C9H11N3O B1458215 4-methoxy-1-methyl-1H-indazol-3-amine CAS No. 1305711-34-5

4-methoxy-1-methyl-1H-indazol-3-amine

Cat. No.: B1458215
CAS No.: 1305711-34-5
M. Wt: 177.2 g/mol
InChI Key: NYVQTRCMCJMRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

4-methoxy-1-methyl-1H-indazol-3-amine is a compound of interest in the synthesis of antimicrobial agents. Bektaş et al. (2007) explored its use in creating novel triazole derivatives, which exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis of Indazole Derivatives

Kouakou et al. (2015) reported on the synthesis of indazole derivatives using 4-methoxybenzenesulfonyl chloride in reactions involving stannous chloride and alkanethiol. This approach led to the creation of new N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides (Kouakou et al., 2015).

Antiproliferative Activity

Lu et al. (2021) conducted research on the antiproliferative activity of compounds derived from this compound. They synthesized a molecule exhibiting significant inhibitory activity against some cancer cell lines (Lu et al., 2021).

Catalytic Synthesis

Wang and Li (2016) utilized nitrosobenzenes as an aminating reagent for the efficient synthesis of 1H-indazoles. They employed rhodium and copper catalysis, highlighting the utility of this compound in facilitating C-H activation and C-N/N-N coupling (Wang & Li, 2016).

Synthesis and Structural Analysis

Research by Selby and Lepone (1984) focused on the synthesis and structure elucidation of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine and its regioisomers. Their work contributes to the broader understanding of the chemical properties and potential applications of these compounds (Selby & Lepone, 1984).

Properties

IUPAC Name

4-methoxy-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVQTRCMCJMRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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